Product packaging for Folinic acid(Cat. No.:CAS No. 22350-60-3)

Folinic acid

Cat. No.: B12288871
CAS No.: 22350-60-3
M. Wt: 473.4 g/mol
InChI Key: VVIAGPKUTFNRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Folinic acid, also known as leucovorin, is a physiologically active form of folate that serves as a critical reagent in biomedical research. Its unique ability to bypass the need for activation by dihydrofolate reductase (DHFR) makes it a vital tool for investigating folate-dependent processes and for developing therapeutic strategies in areas where this pathway is compromised . In oncology research, this compound is indispensable for two distinct applications. First, it is used as a rescue agent in studies involving high-dose methotrexate, a folate antagonist. By supplying cells with a readily available, reduced form of folate, this compound helps mitigate the cytotoxic effects of methotrexate on normal cells, allowing researchers to explore the limits of chemotherapeutic efficacy . Second, this compound acts as a potent modulator of the chemotherapeutic agent 5-fluorouracil (5-FU). It enhances the cytotoxicity of 5-FU by stabilizing the ternary complex formed between 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), and the enzyme thymidylate synthase. This synergy is a cornerstone of research models for colorectal and other cancers . Beyond cancer, this compound is a key compound in neurodevelopmental and neurological research. Recent clinical trials and FDA initiatives have highlighted its potential in addressing cerebral folate deficiency (CFD) and its associated symptoms, which can include features of autism spectrum disorder (ASD) . Studies indicate that this compound supplementation can improve verbal communication and core behavioral symptoms in children with ASD, with more pronounced benefits observed in individuals positive for folate receptor-alpha autoantibodies (FRAAs), which can impair folate transport to the brain . Its efficacy is also being investigated in relation to specific polymorphisms in folate metabolism genes such as MTHFR, MTR, and MTRR . The capacity of this compound to cross the blood-brain barrier makes it a critical reagent for modeling and probing these neurological conditions . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N7O7 B12288871 Folinic acid CAS No. 22350-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAGPKUTFNRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859023
Record name (+/-)-Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble in water
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 748
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/
Details US EPA; Estimation Programs Interface (EPI). ver. 3.11. U.S. EPA version for Windows. Washington, DC: U.S. EPA (2003). Available from, as of Jan 24, 2005: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water with 3 mol of water of crystallization.

CAS No.

22350-60-3, 58-05-9
Record name dl-Folinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyltetrahydrofolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

245 °C (decomp)
Details Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-173
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Historical Foundations of Folinic Acid Research

Discovery of "Citrovorum Factor" and Early Characterization

In 1948, while investigating the nutritional requirements of the bacterium Leuconostoc citrovorum (now known as Pediococcus cerevisiae), researchers including H. E. Sauberlich and C. A. Baumann identified an essential growth factor. wikipedia.org This substance, which they named the "citrovorum factor," was found to be necessary for the proliferation of this microorganism. wikipedia.org Initial observations revealed that this factor was present in substances like yeast and liver extracts. asm.org It was also noted that a portion of the citrovorum factor existed in a "bound" form, which could be liberated by enzymatic action. asm.org Further research demonstrated that the synthesis of the citrovorum factor could be achieved in liver cell cultures from pteroylglutamic acid, particularly in the presence of ascorbic acid. wikipedia.org The addition of sodium formate (B1220265) to these cultures was found to increase the activity of the citrovorum factor, a key observation that later aided in deducing its chemical structure. wikipedia.org

Interconnections with Folic Acid Discovery and the "Wills Factor"

The story of folinic acid is deeply connected to the earlier discovery of folic acid. In the early 1930s, Dr. Lucy Wills, while studying macrocytic anemia in pregnant textile workers in Mumbai, India, discovered that a yeast extract could cure and prevent this condition. mhmedical.com This unknown corrective substance was dubbed the "Wills factor." dokumen.pubru.nl This factor was later identified as folic acid, which was isolated from spinach in 1941 by Mitchell and named after the Latin word for leaf, "folium". mhmedical.commdpi.com It is now understood that the "Wills factor" and the subsequently isolated folic acid are precursors to the metabolically active forms of folate within the body, including this compound. mhmedical.com The body converts folic acid into its active forms, and this compound represents one of these crucial derivatives. scispace.com

Elucidation of Chemical Structure and Early Synthesis

Through extensive research, the chemical structure of the "citrovorum factor" was eventually elucidated as a derivative of tetrahydrofolic acid. wikipedia.org It was identified as 5-formyl-5,6,7,8-tetrahydrofolic acid, a metabolically active form of folic acid. nih.govsigmaaldrich.com The IUPAC name for this compound is (2S)-2-{[4-[(2-amino-5-formyl-4-oxo-5,6,7,8- tetrahydro-1H-pteridin-6-yl)methylamino] benzoyl]amino}pentanedioic acid. wikipedia.org The synthesis and chemical structure of its precursor, folate, had been described between 1945 and 1946. mhmedical.com Early methods for preparing larger quantities of the citrovorum factor involved its synthesis from pteroylglutamic acid in the presence of ascorbic acid and sodium formate. wikipedia.org This process was instrumental in confirming its structure as levo-folinic acid. wikipedia.org

Table 1: Chemical Properties of this compound

Property Value
Alternate Names Leucovorin, Citrovorum factor, 5-formyltetrahydrofolate
CAS Number 58-05-9
Molecular Formula C₂₀H₂₃N₇O₇

| Molecular Weight | 473.44 g/mol |

Emergence in Antifolate Research and the "Rescue" Concept

The clinical significance of this compound dramatically increased with the advent of antifolate chemotherapy. In 1948, the antifolate aminopterin (B17811) was first reported to induce temporary remission in acute leukemia, soon followed by the less toxic methotrexate (B535133). mhmedical.com These drugs work by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for converting folic acid into its active forms, thereby halting DNA synthesis in rapidly dividing cancer cells. mhmedical.comdrugbank.com However, this inhibition also affects healthy cells, leading to significant toxicity.

In 1950, it was discovered that the "citrovorum factor," now known as this compound, could successfully reverse the toxicity of aminopterin and methotrexate, a feat that folic acid itself could not achieve. mhmedical.com This is because this compound is a downstream product of the DHFR-catalyzed reaction and therefore does not require this enzyme for its activity. mhmedical.comclinicaltrials.gov This led to the development of the "leucovorin rescue" concept in the 1960s. mhmedical.comnih.gov This strategy involves administering high doses of methotrexate to effectively kill cancer cells, followed by the administration of this compound to "rescue" normal cells from the toxic effects of the chemotherapy. mhmedical.comnih.gov This approach allows for more aggressive and effective cancer treatment while managing the associated side effects. nih.govclinicaltrials.gov

Impact on the Development of Enzymology in Folate Metabolism

The discovery and application of this compound have had a profound impact on the understanding of folate metabolism and enzymology. The mechanism of "leucovorin rescue" highlighted the critical role of dihydrofolate reductase (DHFR) in the folate metabolic pathway. drugbank.com The ability of this compound to bypass the DHFR-inhibited step provided a powerful tool for studying the consequences of blocking this enzyme. drugbank.com

Research into how this compound functions has helped to delineate the various enzymatic steps involved in the one-carbon cycle, a fundamental metabolic process for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions. nih.govresearchgate.net this compound is readily converted to other reduced folic acid derivatives, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, which are essential coenzymes for these reactions. wikipedia.orgmdpi.com The study of this compound and its interactions with antifolates like methotrexate has been instrumental in mapping out the intricate network of enzymes and cofactors that constitute the folate pathway, a cornerstone of cellular biochemistry. youtube.com

Molecular Identity and Stereochemical Aspects of Folinic Acid

Chemical Derivation from Tetrahydrofolic Acid

Folinic acid is chemically derived from tetrahydrofolic acid (THF), the fully reduced and biologically active form of folic acid. wikipedia.orgdrugbank.commhmedical.comnih.gov Specifically, it is the 5-formyl derivative of THF, meaning a formyl group (-CHO) is attached to the N5 position of the pteridine (B1203161) ring. wikipedia.orgdrugbank.comnih.gov The synthesis of this compound typically involves the hydrogenation of the double bond between the 5 and 6 positions of the pteridine ring in folic acid, followed by the formylation of the nitrogen atom at the 5-position. google.com This process introduces a chiral center at the C6 position of the pteridine ring. google.complos.org this compound was first synthesized in 1945 and was initially identified as a growth factor for the bacterium Leuconostoc citrovorum, leading to its early designation as "citrovorum factor." wikipedia.org

Comparison with Folic Acid and Other Reduced Folates

This compound shares structural similarities with folic acid and other reduced folate derivatives but possesses key differences in its oxidation state and metabolic activation requirements.

Folic Acid: This is the fully oxidized, synthetic form of folate, commonly found in supplements and fortified foods. wikipedia.orgresearchgate.netmdpi.com For folic acid to become biologically active, it must undergo a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR), first to dihydrofolate (DHF) and then to tetrahydrofolate (THF). drugbank.commhmedical.comwikipedia.orgresearchgate.netmdpi.comnih.gov THF is the primary coenzyme that carries one-carbon units essential for DNA and RNA synthesis, amino acid metabolism, and methylation reactions. researchgate.netnih.govlibretexts.org

Tetrahydrofolic Acid (THF): As the active coenzyme form, THF is central to one-carbon metabolism. researchgate.netnih.govlibretexts.org It exists in various forms depending on the attached one-carbon unit (e.g., 5-methyl-THF, 5,10-methylene-THF, 10-formyl-THF). nih.gov

This compound (5-formyltetrahydrofolate): In contrast to folic acid, this compound is already in a reduced state and does not require DHFR for activation. wikipedia.orgdrugbank.commhmedical.commdpi.compdr.netmedkoo.com This allows it to directly enter the folate metabolic pathways, serving as a precursor to other active folate cofactors such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate. wikipedia.orgdrugbank.comnih.govpdr.net this compound is considered to have vitamin activity equivalent to that of folic acid. wikipedia.org

Table 1: Comparison of Key Folate Forms

FeatureFolic AcidTetrahydrofolic Acid (THF)This compound (5-formyltetrahydrofolate)
Chemical Formula C19H19N7O6 nih.govresearchgate.netdrugbank.comnist.govC19H23N7O6 wikipedia.orgmedkoo.comnih.govumaryland.eduymdb.caC20H23N7O7 wikipedia.orgnih.gov
Oxidation State Fully oxidized pteridine ringFully reduced pteridine ringReduced pteridine ring with a formyl group
DHFR Requirement Required for activation to THFActive form, does not require DHFRDoes not require DHFR for activation
Primary Role Precursor to active folatesActive coenzyme for one-carbon transferPrecursor to active folates; rescues from antifolates
Metabolic Activation Via DHFR to DHF, then to THFAlready activeReadily converted to other reduced folates
Natural Occurrence Synthetic form; not typically found in natureFound intracellularlyFound intracellularly

Stereoisomeric Forms and Biological Activity (e.g., Levoleucovorin)

This compound possesses two chiral centers, resulting in the existence of stereoisomers. plos.org The primary chiral center is at the C6 position of the pteridine ring, which is formed during the reduction of folic acid. google.com The other chiral center is inherent in the L-glutamic acid moiety. google.com

Commercially available this compound, often referred to as leucovorin, is typically synthesized as a racemic mixture, containing an equimolar combination of two diastereomers: the (6S) and (6R) forms, both with the (2S) configuration of the glutamate (B1630785) moiety. drugbank.comgoogle.complos.org Of these, only the (6S)-stereoisomer, known as levoleucovorin (B1675110) or (-)-folinic acid, is biologically active. wikipedia.orgdrugbank.comgoogle.complos.orgmedkoo.comnih.govdrugbank.comguidetopharmacology.org The (6R)-stereoisomer is considered pharmacologically inactive, although some research suggests it may interfere with the cellular uptake or function of the active (6S) isomer. google.complos.orgnih.govresearchgate.net Levoleucovorin, the pure active isomer, was approved by the FDA in 2008. wikipedia.org Studies indicate that the biological activity of racemic 5-formyltetrahydrofolate is approximately half that of folic acid, with the (R) isomer showing minimal to no growth-promoting effect in certain models. researchgate.net

Table 2: Stereoisomers of this compound

Isomer NameStereochemistryBiological ActivityCommercial Availability
Racemic this compound1:1 mixture of (6S) and (6R) isomersContains both active (6S) and inactive (6R) isomers. drugbank.comgoogle.complos.orgCommonly available as leucovorin. drugbank.comgoogle.com
Levoleucovorin(6S)-isomer (with (2S)-glutamate)Pharmacologically active form. wikipedia.orgdrugbank.complos.orgmedkoo.comdrugbank.comguidetopharmacology.orgAvailable as levoleucovorin; approved by FDA in 2008. wikipedia.orgmedkoo.com
Dextro-folinic acid(6R)-isomer (with (2S)-glutamate)Pharmacologically inactive; may interfere with active isomer. google.complos.orgnih.govresearchgate.netPresent as part of the racemic mixture; pure form is less common.

Polyglutamylation and its Metabolic Significance

Folate metabolism within cells is significantly influenced by polyglutamylation, a process that enhances the retention and utility of folate derivatives. mdpi.comkoreamed.orgontosight.aiaacrjournals.org Folylpolyglutamate synthase (FPGS) is the key enzyme responsible for catalyzing the addition of multiple glutamate residues to the gamma-carboxyl group of folate molecules. mdpi.comkoreamed.orgontosight.aikoreamed.org This process converts monoglutamylated folates into polyglutamylated forms. koreamed.orgaacrjournals.orgoup.com

The metabolic significance of polyglutamylation is multifaceted:

Cellular Retention: Polyglutamylation significantly increases the intracellular retention of folates. The polyglutamylated forms have a lower affinity for folate transporters responsible for efflux from the cell, thus keeping them within the cellular compartment. koreamed.orgaacrjournals.orgoup.com

Substrate Affinity: Polyglutamylated folates serve as preferred substrates for many folate-dependent enzymes involved in one-carbon metabolism, including those crucial for the synthesis of purines, pyrimidines (like thymidylate), and amino acids. koreamed.orgontosight.aiaacrjournals.org This enhanced affinity leads to more efficient metabolic processing.

Regulation of Folate Pool: FPGS activity is critical for maintaining the intracellular pool of active folate cofactors. ontosight.aikoreamed.org The balance between polyglutamylation (by FPGS) and de-polyglutamylation (by gamma-glutamyl hydrolase, GGH) regulates the availability of folates for various metabolic pathways. koreamed.orgkoreamed.org

Antifolate Efficacy: Polyglutamylation also affects the efficacy of antifolate drugs, such as methotrexate (B535133). These drugs are retained and activated within cells through polyglutamylation, prolonging their inhibitory effects on folate-dependent enzymes. aacrjournals.orgscholaris.ca Conversely, reduced FPGS activity can lead to resistance to these agents. aacrjournals.orgscholaris.ca

The conversion of this compound to other active folate forms is also subject to polyglutamylation. nih.gov For instance, the enzyme 5,10-methenyltetrahydrofolate synthase (MTHFS) converts this compound to 5,10-methenyltetrahydrofolate, and this process is linked to antifolate resistance and folate homeostasis in bacteria. nih.gov Absence of MTHFS leads to cellular accumulation of polyglutamylated this compound. nih.gov

Compound List:

this compound

Leucovorin

5-formyltetrahydrofolate

Tetrahydrofolic acid (THF)

Folic acid

5-methyltetrahydrofolate (5-MTHF)

5,10-methylenetetrahydrofolate

10-formyltetrahydrofolate

5,10-methenyltetrahydrofolate

Dihydrofolate (DHF)

Levoleucovorin

Citrovorum factor

Pteroylglutamic acid

Biochemical Metabolism and Interconversions of Folinic Acid

Conversion Pathways to Active Tetrahydrofolate Derivatives

Folinic acid is a reduced folate and serves as a direct precursor to other biologically active tetrahydrofolate (THF) derivatives. Its primary role is to provide a reduced folate pool that can be readily utilized in various one-carbon transfer reactions.

The conversion pathways involve:

This compound (5-formyltetrahydrofolate) to Tetrahydrofolate (THF): This conversion is catalyzed by formyltetrahydrofolate hydrolase (also known as 5,10-methenyltetrahydrofolate hydrolase) drugbank.com. THF is the fundamental reduced folate cofactor.

THF to 5,10-methylenetetrahydrofolate: THF is converted to 5,10-methylenetetrahydrofolate by serine hydroxymethyltransferase (SHMT) portlandpress.comsigmaaldrich.com. This derivative is critical for thymidylate synthesis and is also a precursor for other folate forms.

THF to 10-formyltetrahydrofolate: THF can also be converted to 10-formyltetrahydrofolate by 10-formyltetrahydrofolate synthetase (FTHFS) portlandpress.com. This form is utilized in purine (B94841) synthesis.

THF to 5-methyltetrahydrofolate (5-MTHF): While this compound doesn't directly convert to 5-MTHF without first becoming THF, THF is converted to 5-MTHF by methylenetetrahydrofolate reductase (MTHFR). 5-MTHF is the predominant circulating form of folate and is crucial for the remethylation of homocysteine to methionine researchgate.netpatsnap.compatsnap.com.

This compound's ability to directly enter the folate pool as a reduced form makes it particularly valuable in situations where DHFR activity is compromised, such as during treatment with antifolate drugs like methotrexate (B535133) drugbank.comnih.gov.

Sites of Initial this compound Metabolism

Following oral administration, this compound is rapidly absorbed. While the small intestine plays a role in folate absorption, research suggests that the liver, rather than the absorptive cells of the upper small intestine, may be the primary site of initial folic acid metabolism in humans nih.gov. However, this compound itself is extensively converted to 5-methyltetrahydrofolate in the intestine prior to absorption, becoming a major component of active human serum folate cancercareontario.calabriva.com. The distribution of this compound also includes concentration in the liver and cerebrospinal fluid (CSF) cancercareontario.ca.

Intracellular Compartmentation of Folate Coenzymes

Folate metabolism is highly compartmentalized within eukaryotic cells, occurring in the cytosol, mitochondria, and nucleus nih.govresearchgate.netrupress.orgaacrjournals.orgsemanticscholar.orgnih.govcolab.wstubitak.gov.trresearchgate.netnih.govresearchgate.net. These distinct cellular compartments house specific folate-dependent enzymes and pools of folate coenzymes, contributing to the precise regulation of one-carbon metabolism.

Substrate Channeling of Folate Coenzymes

Substrate channeling is a mechanism where intermediates are passed directly between enzymes, often within multi-enzyme complexes, to enhance metabolic efficiency and prevent diffusion researchgate.netcapes.gov.brnih.gov. Folate coenzymes, being highly reactive, are likely subject to such channeling. For instance, the human thymidylate synthase (TYMS) and dihydrofolate reductase (DHFR) enzymes, which catalyze consecutive reactions in folate metabolism, are thought to form transient complexes that facilitate substrate channeling nih.gov. This channeling can create an "electrostatic highway" for substrates, increasing the efficiency of pathways like thymidylate synthesis nih.gov. The compartmentalization of folate enzymes also contributes to channeling, ensuring that substrates are efficiently delivered to the correct enzymatic sites within specific cellular compartments researchgate.netnih.govcapes.gov.br.

Enzymatic Interactions and Molecular Mechanisms

Dihydrofolate Reductase (DHFR) Interactions

Folinic acid exhibits a unique relationship with DHFR, an enzyme critical for maintaining the intracellular pool of reduced folates. Unlike folic acid, which requires reduction by DHFR to become biologically active, this compound's utility stems from its ability to act downstream of this enzyme.

Independence from DHFR for Activation

This compound, also known as 5-formyl tetrahydrofolic acid or leucovorin, is a derivative of tetrahydrofolate (THF), the active form of folic acid. nih.gov Consequently, it does not necessitate reduction by DHFR to participate in vital one-carbon transfer reactions. mhmedical.compnas.orgpatsnap.com This characteristic allows it to bypass the enzymatic blockade imposed by DHFR inhibitors, such as methotrexate (B535133). patsnap.compatsnap.comdrugbank.com By providing a direct source of THF, this compound can replenish the folate cofactors required for the de novo synthesis of purines and thymidylate, thereby rescuing cells from the cytotoxic effects of DHFR inhibition. pnas.org This principle is fundamental to its use in high-dose methotrexate therapy. nih.gov

Direct Reactivation of DHFR by this compound

Beyond bypassing the enzymatic blockade, this compound can contribute to the reactivation of DHFR. In the presence of DHFR inhibitors like methotrexate, this compound can competitively displace the inhibitor from the enzyme's active site. nih.gov This displacement restores the enzyme's ability to reduce dihydrofolate to tetrahydrofolate, thus reactivating the normal folate metabolic pathway. This mechanism of action is a key component in reversing the toxic effects of antifolate drugs. nih.gov

Role of Polyglutamylation in Selective DHFR Reactivation

The process of polyglutamylation, the addition of multiple glutamate (B1630785) residues to folate molecules, significantly influences the interaction between this compound, DHFR, and its inhibitors. Both folates and certain antifolates, like methotrexate, are converted to polyglutamated forms within the cell by the enzyme folylpolyglutamyl synthase (FPGS). nih.gov These polyglutamylated forms are retained more effectively within the cell and often exhibit increased affinity for folate-dependent enzymes. aacrjournals.org

While this compound can effectively displace monoglutamated methotrexate from DHFR, its ability to displace polyglutamylated methotrexate is substantially reduced. nih.gov This differential effect is a critical aspect of its selective action. In cancer cells that readily polyglutamylate methotrexate, the inhibitor remains tightly bound to DHFR, and this compound is less effective at reversing its cytotoxic effects. Conversely, in normal host cells with lower rates of methotrexate polyglutamylation, this compound can more readily displace the inhibitor and rescue the cells from toxicity.

InteractionConsequenceSupporting Research
This compound and DHFR Bypasses the need for DHFR reduction for its activation.Does not require the enzyme dihydrofolate reductase (DHFR) for its conversion into tetrahydrofolate. pnas.org
Competitive Displacement Displaces DHFR inhibitors like methotrexate from the enzyme's active site.Can reverse the effects of diaminoantifolates by competitive displacement from the enzyme. nih.gov
Polyglutamylation Reduced ability to displace polyglutamylated methotrexate from DHFR.Leucovorin dissociates methotrexate, but not methotrexate polyglutamates, from dihydrofolate reductase. nih.gov

Thymidylate Synthase (TS) Interactions

This compound plays a significant role in modulating the activity of Thymidylate Synthase (TS), a crucial enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.

Stabilization of Ternary Inhibitory Complexes

This compound enhances the cytotoxic effects of fluoropyrimidines, such as 5-fluorouracil (5-FU). patsnap.com The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), inhibits TS by forming a stable ternary complex with the enzyme and the folate cofactor 5,10-methylenetetrahydrofolate. nih.govnih.gov this compound is converted intracellularly to 5,10-methylenetetrahydrofolate, which then participates in and stabilizes this inhibitory complex. patsnap.com The increased stability of the FdUMP-TS-folate complex leads to a more prolonged and effective inhibition of TS, thereby enhancing the anticancer activity of 5-FU. nih.govreddit.com The inability of cells to form significant levels of polyglutamates of 5,10-methylenetetrahydrofolate has been shown to correlate with a lack of enhanced cell death when leucovorin is used with fluoropyrimidines. aacrjournals.org

Folate Binding Site Characterization in Flavoprotein Thymidylate Synthase (FDTS)

Flavoprotein Thymidylate Synthase (FDTS) represents an alternative class of thymidylate synthases found in certain pathogens. nih.govnih.gov X-ray crystallography studies have provided detailed insights into the binding of this compound to the folate binding site of FDTS. nih.govstanford.edu These studies reveal that this compound binds in a pocket where its pterin moiety is situated between the isoalloxazine ring of the FAD cofactor and the imidazole ring of a conserved histidine residue. nih.gov The structure of this compound in this complex shows a hydrogen bonding pattern that involves the formyl group, contributing to its stable binding. nih.gov Understanding the specifics of this binding is crucial for the design of novel inhibitors targeting FDTS in pathogenic organisms. nih.gov

Enzyme InteractionMolecular MechanismResearch Finding
Thymidylate Synthase (TS) This compound is converted to 5,10-methylenetetrahydrofolate, which stabilizes the inhibitory ternary complex of FdUMP and TS.Leucovorin potentiates the cytotoxic effect of 5FU by stabilizing this inhibitory ternary complex. aacrjournals.org
Flavoprotein Thymidylate Synthase (FDTS) This compound binds to a specific folate binding site, with its pterin moiety stacked between FAD and a histidine residue.Crystal structures of FDTS in complex with this compound have been solved at high resolution. nih.gov

Interactions with Other Folate-Dependent Enzymes

This compound, as a precursor to various tetrahydrofolate (THF) cofactors, plays a central role in one-carbon metabolism by interacting with and providing essential co-substrates for a range of folate-dependent enzymes.

Methylenetetrahydrofolate Reductase (MTHFR) is a critical enzyme in the folate pathway that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) to 5-methyltetrahydrofolate (5-MTHF). mdpi.com this compound (5-formyl-THF) does not interact directly with MTHFR but serves as a vital precursor for its substrate. nih.gov Upon entering the cell, this compound is converted into other THF derivatives, including 5,10-CH2-THF. nih.gov This product then becomes the substrate for MTHFR. The activity of MTHFR is particularly important as its product, 5-MTHF, is the primary circulatory form of folate and is required for the remethylation of homocysteine to methionine. mdpi.com Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity, affecting the entire folate pathway. nih.govmdpi.com In such cases, providing this compound can help bypass earlier steps and ensure an adequate supply of the 5,10-CH2-THF substrate for the compromised enzyme.

Methionine Synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a vitamin B12-dependent enzyme that catalyzes the transfer of a methyl group from 5-MTHF to homocysteine, resulting in the formation of methionine and THF. nih.govbiorxiv.org The interaction of this compound with MS is indirect. This compound is metabolized to 5,10-CH2-THF, which is then reduced by MTHFR to 5-MTHF. This 5-MTHF is the essential co-substrate that donates the methyl group in the MS-catalyzed reaction. creative-proteomics.com Therefore, an adequate supply of this compound is crucial for maintaining the flux through the methionine cycle, which is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation. creative-proteomics.comduke.edu

The de novo synthesis of purine (B94841) nucleotides requires two key one-carbon transfer steps that are dependent on a folate cofactor. This compound serves as a source for this cofactor. The two enzymes involved are:

Glycinamide ribonucleotide transformylase (GART): This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyl-tetrahydrofolate (10-formyl-THF) as the one-carbon donor. mdpi.comnih.gov

5-Aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC): This bifunctional enzyme catalyzes the last two steps of purine biosynthesis. mdpi.comresearchgate.net Its transformylase domain uses 10-formyl-THF to convert 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). mdpi.comnih.gov

This compound (5-formyl-THF) can be readily converted within the cell to 10-formyl-THF, thereby providing the necessary one-carbon units for these critical steps in DNA and RNA synthesis. nih.gov Studies have shown that this compound supplementation can effectively relieve the blockade of purine biosynthesis at the ATIC-catalyzed step when inhibited by antifolates like methotrexate. nih.gov

In protozoan parasites such as Leishmania and Trypanosoma, Pteridine (B1203161) Reductase 1 (PTR1) is a key enzyme in the folate and pteridine salvage pathway. nih.govresearchgate.net These parasites are auxotrophic for folates and rely on enzymes like PTR1 for their survival. pnas.org PTR1 is a broad-spectrum reductase that can catalyze the reduction of both conjugated folates (like folic acid and dihydrofolate) and unconjugated pterins. nih.govpnas.org This activity provides the parasite with a supply of reduced folates, which is essential for nucleic acid and protein biosynthesis. researchgate.net

The broad substrate specificity of PTR1 also confers resistance to classical antifolate drugs that target dihydrofolate reductase (DHFR). nih.govresearchgate.net When DHFR is inhibited, PTR1 can act as a metabolic bypass, continuing the supply of reduced folates and allowing the parasite to survive. pnas.org Therefore, the dual inhibition of both DHFR and PTR1 is considered a promising therapeutic strategy against these parasitic infections. mdpi.com

Computational Modeling of Enzyme-Folate Interactions

Computational modeling has become an indispensable tool for understanding the complex interactions between folates, including this compound, and their target enzymes. These methods provide insights into binding mechanisms, reaction kinetics, and the functional impact of genetic variations.

Molecular Docking and Dynamics: Techniques like molecular docking are used to predict the preferred binding orientation of a ligand (e.g., this compound) within an enzyme's active site. nih.govrsc.org This is followed by molecular dynamics (MD) simulations, which model the movement of every atom in the system over time, providing a dynamic view of the enzyme-ligand complex. These simulations can elucidate specific interactions, such as hydrogen bonding patterns, and assess the stability of the complex. nih.gov For example, MD simulations have been used to compare the binding of folic acid and this compound to the enzyme furin, revealing different orientation preferences and interaction energies. nih.gov

Binding Free Energy Calculations: Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are employed to calculate the binding free energy (ΔG_binding) between the enzyme and the ligand. nih.gov This allows for a quantitative comparison of binding affinities. In the case of furin, such calculations showed that folic acid has a more favorable binding free energy (−27.90 kcal/mol) compared to this compound (−12.84 kcal/mol). nih.govrsc.org

Table 2: Computational Methods for Studying Enzyme-Folate Interactions
MethodPurposeExample Application
Molecular DockingPredicts binding orientation of a ligand in an enzyme's active site.Predicting the binding site of this compound in the furin protein. nih.govrsc.org
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the enzyme-ligand complex over time.Analyzing the stability and specific H-bond interactions of this compound with furin residues. nih.gov
Binding Free Energy Calculations (e.g., MM-PBSA)Quantifies the binding affinity between an enzyme and a ligand.Calculating and comparing the binding free energies of folic acid and this compound to furin. nih.gov
Kinetic ModelingSimulates the flux through an entire metabolic pathway.Predicting the effect of varying folate concentrations on methylation and nucleotide synthesis rates. nih.gov

Cellular Transport and Intracellular Trafficking

Reduced Folate Carrier (RFC)-Mediated Uptake

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transport system for folates in mammalian cells and tissues. nih.gov It functions as a bidirectional transmembrane anionic exchanger, playing a crucial role in the cellular uptake of reduced folates, including folinic acid. fratnow.com The RFC is ubiquitously expressed and is considered the primary route of folate transport into many mammalian cells. nih.govfratnow.com

This carrier-mediated process is energy-dependent and operates optimally at a physiological pH of 7.4, becoming essentially inactive at a pH below 6.5. fratnow.comnih.gov The RFC facilitates the transport of folates into the cell in exchange for intracellular organic anions, such as organic phosphates. nih.gov This antiport mechanism, driven by the high intracellular concentration of these anions, allows for the uphill transport of folates into the cell. nih.gov The RFC has a high affinity for reduced folates, with transport saturation occurring at low micromolar concentrations (Kt ≈ 1-5 μM). nih.gov However, it exhibits a significantly lower affinity for folic acid. nih.gov

Transporter Gene Mechanism Optimal pH Substrate Affinity
Reduced Folate Carrier (RFC)SLC19A1Anion Antiport7.4High for reduced folates (e.g., this compound), low for folic acid

Folate Receptor (FR)-Mediated Endocytosis

Folate receptors (FRs) are high-affinity binding proteins that mediate the cellular uptake of folates, including this compound, through a process known as receptor-mediated endocytosis. mednexus.org These receptors, particularly FRα and FRβ, are anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) moiety. mednexus.orggeorgiasouthern.edu Upon binding to folate, the receptor-ligand complex is internalized into the cell within endosomes. rsc.org Inside the endosome, the acidic environment facilitates the dissociation of the folate from the receptor. rsc.org The receptor is then recycled back to the cell surface for further transport. rsc.org FRs exhibit a very high affinity for folic acid (Kd ~10⁻¹⁰ M) and a comparatively lower, yet still high, affinity for reduced folates like this compound. rsc.orgresearchgate.netmednexus.org

Clathrin-mediated endocytosis is a well-established pathway for the internalization of various receptors and their ligands. In the context of this compound uptake, studies have shown that folate receptors can be internalized via clathrin-coated pits and vesicles. nih.gov This process involves the assembly of a clathrin lattice on the cytosolic side of the plasma membrane, which helps to deform the membrane and form a coated pit that eventually buds off to become an intracellular vesicle. researchgate.net

Caveolae are small, flask-shaped invaginations of the plasma membrane that are also involved in endocytosis. nih.gov Some research suggests that folate receptor-mediated uptake can occur through caveolae. nih.govmdpi.com This pathway is considered a clathrin-independent endocytic route. nih.gov The binding of ligands to receptors clustered within caveolae can trigger their internalization. nih.gov

The mechanism of folate receptor-mediated endocytosis can be influenced by the valency of the folate conjugate. acs.org While monomeric folate molecules are often internalized via caveolae-mediated endocytosis, multivalent folate-functionalized nanoparticles can shift the uptake mechanism towards clathrin-mediated endocytosis. nih.govacs.org Low multivalency tends to favor the caveolae pathway, whereas high multivalency can lead to receptor cross-linking and preferential uptake through the clathrin-mediated pathway. acs.org This switch in the endocytic route can also affect the subsequent intracellular trafficking of the internalized molecules. acs.org Studies have shown that while receptor occupancy itself may not alter the rate of internalization, the pathway can differ between monovalent and multivalent conjugates. nih.gov

Proton-Dependent Transport Systems

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another key player in folate transport. nih.govwikipedia.org This transporter functions as a symporter, utilizing a proton gradient to drive the transport of folates across the cell membrane. drugbank.com PCFT-mediated transport is optimal at an acidic pH of 5.5 and is the primary mechanism for the absorption of folates in the proximal small intestine. wikipedia.orgphysoc.org PCFT has a high affinity for both folic acid and reduced folates. fratnow.com In addition to its role in intestinal absorption, PCFT is also crucial for the transport of folates across the choroid plexus into the cerebrospinal fluid. nih.gov

Transporter Gene Mechanism Optimal pH Primary Location
Proton-Coupled Folate Transporter (PCFT)SLC46A1Proton Symport5.5Proximal Small Intestine, Choroid Plexus

Facilitated Diffusion Mechanisms

In addition to the high-affinity systems, facilitated diffusion also contributes to the cellular uptake of folates. This process is mediated by a carrier protein but does not require energy and relies on the concentration gradient of the substrate. wikipedia.org Evidence suggests the presence of a low-affinity carrier for folic acid that operates via facilitated diffusion at a neutral pH of 7.5 and in the colon. nih.gov This mechanism is distinct from the high-affinity, proton-dependent active transport observed in the proximal small intestine. nih.gov

Pyrimidine (Thymidylate) Synthesis for DNA Replication

Folate cofactors are indispensable for the synthesis of thymidylate, a pyrimidine nucleotide that is a crucial component of DNA. The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by the enzyme thymidylate synthase. nih.govnih.gov This reaction involves the transfer of a one-carbon unit from 5,10-methylenetetrahydrofolate, which acts as the methyl group donor. nih.govnih.gov

This step is a rate-limiting reaction in DNA synthesis, and its dependence on folate highlights the critical role of this vitamin in cellular proliferation and DNA integrity. researchgate.net A deficiency in folate can lead to an imbalance in the nucleotide pool, with an accumulation of dUMP and a depletion of dTMP. This can result in the misincorporation of uracil into DNA in place of thymine, leading to DNA damage and instability.

Methionine Cycle and S-Adenosylmethionine (SAM) Biogenesis

The methionine cycle is a central metabolic pathway that is intricately linked to folate metabolism and is essential for the production of S-adenosylmethionine (SAM). SAM is the primary methyl group donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. mdpi.comoregonstate.edu

A key reaction in the methionine cycle is the remethylation of homocysteine to form methionine. This reaction is catalyzed by the enzyme methionine synthase, which requires two cofactors: vitamin B12 and a folate derivative, 5-methyltetrahydrofolate. caldic.comresearchgate.net 5-methyltetrahydrofolate provides the methyl group that is transferred to homocysteine. caldic.com

The production of 5-methyltetrahydrofolate is, in turn, dependent on the enzyme methylenetetrahydrofolate reductase (MTHFR). MTHFR catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. medlineplus.govwikipedia.orgtaylorandfrancis.com This reaction represents a critical metabolic branch point, directing one-carbon units either towards pyrimidine synthesis (via 5,10-methylenetetrahydrofolate) or towards methionine and SAM synthesis (via 5-methyltetrahydrofolate). researchgate.net Therefore, this compound and its derivatives are essential for maintaining the integrity of the methionine cycle and ensuring an adequate supply of SAM for cellular methylation reactions. mdpi.com

Role in Core One Carbon Metabolic Pathways

Folinic acid, as a vitamer of folate, is a crucial component of one-carbon metabolism. It serves as a precursor to the active coenzyme tetrahydrofolate (THF), which is essential for the transfer of one-carbon units in a variety of fundamental biochemical reactions. These pathways are highly compartmentalized, with distinct but interconnected reactions occurring in the cytosol, mitochondria, and nucleus.

Advanced Research Methodologies and Analytical Approaches

Chromatographic Techniques for Folinate Analysis

Chromatography is the cornerstone of modern folate analysis, providing the necessary separation of structurally similar compounds. Various chromatographic methods have been developed and validated for the precise quantification of folinic acid and its derivatives in diverse matrices, from pharmaceutical formulations to complex biological samples like plasma and tissues.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound. Reversed-phase HPLC, often utilizing C18 columns, is a common approach. service.gov.uknih.gov These methods can effectively separate this compound from other folates and compounds in complex mixtures. nih.gov For instance, a reversed-phase HPLC method can simultaneously determine this compound and its primary metabolite, 5-methyltetrahydrofolate (5-MTHF), in plasma. nih.govnih.gov

Detection is frequently achieved using ultraviolet (UV) absorbance, typically around 280 nm or 284 nm, or through electrochemical detection, which offers high sensitivity. nih.govscienceopen.comthepharmajournal.com Some methods have been developed to resolve the diastereoisomers of this compound, l-folinic acid (the active form) and d-folinic acid, by employing a combination of reversed-phase and chiral stationary phase columns. nih.govoup.com Sample preparation often involves solid-phase extraction to clean up the sample and concentrate the analytes before injection into the HPLC system. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes columns packed with smaller sub-2µm particles. This technology offers significant advantages for folate analysis, including increased resolution, higher sensitivity, and substantially shorter run times compared to traditional HPLC. researchgate.netdergipark.org.tr A UPLC method can reduce analysis time fourfold without compromising separation efficiency. researchgate.net The enhanced sensitivity of UPLC, which can improve the signal-to-noise ratio by a factor of 2–50 for different folate derivatives, makes it particularly suitable for detecting low concentrations of naturally occurring folates in food and biological samples. researchgate.net UPLC systems are often coupled with tandem mass spectrometry, further enhancing selectivity and sensitivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a powerful and highly specific method for the quantification of this compound and other folates. mdpi.comnih.govthermofisher.com This technique combines the separation capabilities of LC with the sensitive and selective detection provided by mass spectrometry. LC-MS/MS methods can simultaneously measure multiple folate vitamers and their catabolites in a single run. nih.govbevital.nothermofisher.com

For analysis, samples typically undergo a simple protein precipitation step, followed by injection into the LC-MS/MS system. mdpi.comresearchgate.net Detection is achieved using electrospray ionization (ESI) in either positive or negative mode, with multiple reaction monitoring (MRM) providing high specificity by tracking the transition of a specific precursor ion to a product ion for each analyte. mdpi.comnih.gov This high degree of selectivity minimizes interference from the sample matrix. mdpi.com The use of stable isotope-labeled internal standards, such as deuterated this compound, is crucial for accurate quantification, as it corrects for matrix effects and variations in instrument response. mdpi.comnih.gov

Method Validation for Quantitative Analysis (Specificity, Linearity, Precision, Accuracy)

The reliability of quantitative data for this compound is ensured through rigorous method validation, which assesses several key parameters:

Specificity and Selectivity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Chromatographic separation is key, and the high selectivity of tandem mass spectrometry ensures that the signal is unique to the target analyte. nih.govmdpi.com

Linearity : The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govbevital.nousda.gov Linearity is typically evaluated by analyzing a series of calibration standards and is confirmed by a high correlation coefficient (r² > 0.99). nih.govthermofisher.com

Precision : Precision measures the closeness of agreement between a series of measurements from the same sample. It is assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days). usda.gov Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), with values typically below 15% being acceptable. nih.govoup.comthermofisher.com

Accuracy : Accuracy reflects how close the measured value is to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. nih.govchemconsai.com Recoveries are generally expected to be within a range of 80-120%. oup.com

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scienceopen.comdergipark.org.trbevital.no For this compound, sensitive LC-MS/MS methods can achieve LOQs in the low nmol/L or even pg/mL range. thermofisher.combevital.nothermofisher.com

Analytical MethodParameterTypical Value/RangeReference
HPLCLinearity (r²)> 0.99 nih.govusda.gov
Intra-assay Precision (%CV)< 5% nih.govoup.com
Inter-assay Precision (%CV)< 15% nih.govoup.com
Recovery> 80% nih.govoup.com
LC-MS/MSLinearity (r²)> 0.995 nih.gov
Precision (%CV)< 10% thermofisher.com
Accuracy (% Deviation)< 10% thermofisher.com
LOD0.07–0.52 nmol/L nih.govbevital.no

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the determination of this compound, particularly in pharmaceutical formulations. These methods are based on the principle that this compound absorbs ultraviolet (UV) light at specific wavelengths. thepharmajournal.comsielc.com The UV spectrum of folic acid, a related compound, typically shows absorption maxima around 281-288 nm. thepharmajournal.comchemconsai.comsielc.com

Some methods involve the formation of a colored product through a chemical reaction. For example, this compound can react with reagents like 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to produce a colored derivative that can be measured in the visible region of the spectrum. nanobe.org While generally less specific than chromatographic techniques, chemometrics-assisted spectrophotometry can help resolve overlapping spectra in mixtures, providing a rapid and economical analysis option. ijcce.ac.ir

Stable Isotope Tracer Studies for Metabolic Flux

Understanding the metabolic fate of this compound requires tracing its conversion and distribution through various biochemical pathways. Stable isotope tracer studies are a powerful tool for this purpose. creative-proteomics.comcreative-proteomics.com In this approach, this compound labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (²H), is administered to a biological system. nih.govcreative-proteomics.com

The labeled compound and its downstream metabolites can then be tracked and quantified using mass spectrometry-based techniques like LC-MS/MS. creative-proteomics.comcreative-proteomics.com By measuring the incorporation of the stable isotopes into various metabolites over time, researchers can determine the rates of folate turnover and the flux through folate-dependent reactions. creative-proteomics.comnih.gov This technique, known as metabolic flux analysis (MFA), provides quantitative insights into the dynamics of one-carbon metabolism, revealing how this compound contributes to processes like nucleotide synthesis and methylation reactions. nih.govmedchemexpress.comnih.gov While historically, radioactive tracers like ¹⁴C were used, the development of highly sensitive mass spectrometry methods has made the use of non-radioactive stable isotopes the preferred approach for human studies. nih.gov

Cell-Based Assays and Microbiological Methods in Research

Cell-based assays and microbiological methods are fundamental analytical approaches in the study of this compound. These techniques are instrumental in elucidating its cellular functions, quantifying its presence in biological samples, and evaluating its interactions with other compounds. Cell culture systems provide a controlled environment to investigate the molecular mechanisms of this compound, while microbiological assays offer a functional measure of its biological activity.

Cell-Based Assays in this compound Research

Cell-based assays are critical for understanding how this compound functions at the cellular level, particularly its role as a cofactor in essential metabolic pathways and its application in chemotherapy. patsnap.com Researchers utilize various cell lines to model different biological contexts and diseases.

Investigating Cellular Uptake and Targeting: Studies often employ cancer cell lines that overexpress folate receptors (FR), such as KB (a human oral cancer cell line), HeLa (cervical cancer), and MCF-7 (breast cancer), to investigate the targeted delivery of therapeutic agents conjugated to folic acid or its derivatives. chemmethod.com Techniques like flow cytometry and confocal laser scanning microscopy are used to quantify cellular uptake and visualize the internalization of these conjugates. chemmethod.com For instance, research has shown that the uptake of folate-targeted liposomal arsenic by FR-positive KB cells is three to six times higher than that of non-targeted formulations. chemmethod.com Similarly, studies using Caco-2 cells, a model for the intestinal epithelium, have demonstrated significantly higher cellular uptake of this compound when encapsulated in chitosan nanoparticles compared to free this compound. nih.gov

Evaluating Therapeutic Efficacy and Mechanisms: In oncology research, cell-based assays are essential for evaluating this compound's role in modulating the effects of chemotherapeutic drugs like methotrexate (B535133) and 5-fluorouracil (5-FU). patsnap.com this compound is used to "rescue" healthy cells from the toxic effects of high-dose methotrexate by providing a reduced folate source that bypasses the methotrexate-induced block on dihydrofolate reductase (DHFR). patsnap.comnih.gov Conversely, it is used to enhance the cytotoxicity of 5-FU by stabilizing the binding of 5-FU's active metabolite to the enzyme thymidylate synthase, thereby improving the drug's efficacy. patsnap.com Cytotoxicity is often measured using assays like the MTT assay, which assesses mitochondrial activity as an indicator of cell viability. ijarse.com

Gene Expression and Proliferation Studies: Research has also explored the impact of this compound on gene expression and cell proliferation. Studies on breast cancer cell lines (MCF7 and Hs578T) and a non-transformed breast cell line (MCF10A) revealed that this compound can induce cell type-specific changes in the transcriptome. nih.gov In some cancer cell lines, this compound treatment was associated with an increase in pathways related to cell proliferation and a decrease in pathways associated with apoptosis and cell death. nih.gov

Table 1: Examples of Cell-Based Assay Applications in this compound Research

Cell LineAssay/MethodologyResearch FocusKey Findings
KB cells, HeLa cells, MCF-7 cellsConfocal Microscopy, Cytotoxicity AssaysFolate receptor-mediated drug deliveryFolate-targeted liposomes significantly increased drug uptake and cytotoxicity in FR-positive cells (KB, HeLa) compared to FR-negative cells (MCF-7). chemmethod.com
Caco-2 cellsMTT Assay, LDH AssayCellular uptake and bioavailabilityThis compound encapsulated in chitosan nanoparticles showed significantly higher cellular uptake after 2 hours compared to free this compound. nih.gov
MCF10A, MCF7, Hs578T cellsMicroarray Analysis, Pathway AnalysisEffect on gene expression and cell proliferationThis compound induced cell type-specific changes, decreasing apoptosis pathways and increasing proliferation pathways in MCF10A and Hs578T cells. nih.gov
KB cellsMTT Assay, Clonogenic Assay, Receptor Binding AssayTargeted delivery of CytarabineA folate-cytarabine conjugate showed high specific affinity for the folate receptor and an IC50 of 10 µM, compared to 100 µM for a non-targeted equivalent. ijarse.com

Microbiological Methods in this compound Analysis

Microbiological assays are the classic method for determining the total biological activity of folates in various samples, including blood, serum, and erythrocytes. ashpublications.orgresearchgate.net These assays rely on the principle that certain strains of bacteria require folate for growth. The growth of the microorganism is measured and compared to a standard curve prepared with a known concentration of a specific folate, such as this compound. researchgate.netexodocientifica.com.br

The most commonly used organism for this purpose is Lactobacillus rhamnosus (previously classified as L. casei). researchgate.net Other organisms like Enterococcus hirae (formerly Streptococcus faecalis) and Pediococcus cerevisiae have also been utilized. ashpublications.org The growth of the bacteria, which is proportional to the amount of folate in the sample, can be measured turbidimetrically (by assessing the cloudiness of the culture) or acidimetrically. exodocientifica.com.br

These methods are valued for their sensitivity and ability to measure a wide range of biologically active folate derivatives. Research has focused on modifying and optimizing these assays to improve their accuracy, reproducibility, and ease of application for biological materials. researchgate.net

Table 2: Performance of a Modified Microbiological Assay for Folate Determination

Sample TypeThis compound Concentration (ng/ml)Average Recovery (Mean ± SD)Precision (CV%) - Within-Run (Mean ± SD)Precision (CV%) - Between-Run (Mean ± SD)
Erythrocyte10103.0% ± 17.7%15.1% ± 5.6%7.2% ± 3.9%
25
50
Plasma10101.0% ± 1.7%15.1% ± 5.6%7.2% ± 3.9%
25
50

Data adapted from a study establishing a modified microbiological method using L. rhamnosus for folate analysis in blood samples. researchgate.net

These microbiological assays have been successfully applied to determine folate levels in human samples, establishing reference ranges and identifying deficiencies. researchgate.netnih.gov For example, one study using a modified method with L. rhamnosus found mean erythrocyte folate levels to be 359.7 ± 133.3 ng/ml and mean plasma folate levels to be 27.3 ± 12.4 ng/ml in healthy volunteers. researchgate.net

Mechanistic Research in Biological Systems

Insights from Preclinical Models (In Vitro and Animal Studies)

Cellular Responses to Folate Deficiency and Supplementation

Folate status is a critical determinant of cellular homeostasis, and its deficiency or supplementation can elicit profound cellular responses. In vitro studies have demonstrated that folate deficiency is associated with an accumulation of cells in the S phase of the cell cycle and an increase in apoptosis in various cell types, including lymphocytes and cancer cell lines. cambridge.orgcambridge.org This is often accompanied by a downregulation of key regulatory molecules. For instance, in phytohemagglutinin-stimulated human peripheral blood lymphocytes, folate deficiency led to a decrease in the expression of p53, IL-2, Fas antigen, and bcl-2. cambridge.orgcambridge.org The reduction in IL-2 is thought to contribute to decreased bcl-2 levels, thereby triggering apoptosis through a p53-independent pathway. cambridge.orgcambridge.org Supplementation with folinic acid, as well as thymidine or hypoxanthine, was able to completely rescue these cells from apoptosis, highlighting the crucial role of folate in nucleotide synthesis. cambridge.orgcambridge.org

In hepatoma (HepG2) cells, both folate deficiency and oversupplementation have been shown to promote characteristics of cancer progression, albeit through different mechanisms. Folate-deficient cells exhibited increased migration, invasion, and apoptosis, while folate-oversupplemented cells showed increased cell viability and a higher number of cancer stem cells. nih.gov Both conditions, however, led to a diminished expression of tumor suppressor genes. nih.gov Animal models have also demonstrated the impact of folate status on cellular processes. In rats, a folate-deficient diet was shown to impair hepatic DNA synthesis and regeneration following liver injury. ebm-journal.org

Table 1: Cellular Responses to Folate Status in Preclinical Models

Model System Folate Status Observed Cellular Responses Key Molecular Changes
Human Lymphocytes (in vitro) Deficiency S phase accumulation, increased apoptosis Downregulation of p53, IL-2, Fas, bcl-2
HepG2 Cells (in vitro) Deficiency Increased migration, invasion, apoptosis Decreased tumor suppressor gene expression
HepG2 Cells (in vitro) Oversupplementation Increased cell viability, cancer stem cells Decreased tumor suppressor gene expression
Rat Liver (in vivo) Deficiency Impaired DNA synthesis and regeneration -

Molecular Mechanisms of Antifolate Reversal in Experimental Systems

This compound plays a critical role in "rescuing" cells from the toxic effects of antifolate drugs like methotrexate (B535133) (MTX). nih.gov The primary mechanism of MTX is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate, a necessary step for the synthesis of nucleotides and amino acids. youtube.com this compound, being a downstream metabolite, can bypass this MTX-induced blockage. nih.govlitfl.com It enters the cell via the reduced folate carrier and is converted to its active metabolite, 5-methyltetrahydrofolate (5-MTHF), replenishing the pool of reduced folates necessary for DNA and RNA synthesis. nih.gov

In vitro studies using human colon adenocarcinoma cells (HCT-8) have shown that resistance to antifolates like MTX can develop rapidly. nih.gov this compound competes with MTX for cellular entry through the reduced folate carrier and for subsequent polyglutamylation, a process that enhances intracellular retention. nih.gov This competitive interaction is a key aspect of the rescue mechanism. The judicious administration of this compound is therefore crucial to counteract MTX toxicity in normal cells without compromising its antitumor efficacy in cancer cells. nih.gov

Enhancement of Chemotherapeutic Agent Actions in Experimental Models

This compound can potentiate the cytotoxic effects of certain chemotherapeutic agents, most notably 5-fluorouracil (5-FU). nih.gov The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a building block of DNA. mdpi.com This inhibition is significantly enhanced by the presence of reduced folates. This compound increases the intracellular pool of 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS. mdpi.com This stabilization leads to a more prolonged and effective inhibition of DNA synthesis in cancer cells.

Preclinical studies have consistently demonstrated this synergistic effect. In human colorectal cancer cell lines such as HCT 116 and COLO 320 HSR, the combination of 5-FU and this compound resulted in a greater cytotoxic effect than 5-FU alone. nih.gov Similar synergistic interactions have been confirmed in other colorectal cancer cell lines, including DLD1, SW620, and LS174T. mdpi.com These in vitro findings have provided the foundational evidence for the clinical use of 5-FU and this compound combination therapy in the treatment of colorectal cancer. nih.gov

Folate and One-Carbon Metabolism in Neurodevelopmental and Neurodegenerative Research Models

Folate-mediated one-carbon metabolism is essential for proper neurodevelopment and the maintenance of neurological function. researchgate.netnih.gov this compound, as a key player in this metabolic network, has been investigated in various preclinical models of neurodevelopmental and neurodegenerative disorders. In animal models, maternal folate deficiency has been linked to an increased risk of neural tube defects in offspring, highlighting the critical role of folate in early nervous system formation. nih.govmdpi.com

In the context of neurodegeneration, folate deficiency has been shown to induce detrimental effects in animal models. researchgate.net For instance, feeding a folate-deficient diet to mice lacking the uracil DNA glycosylase (Ung) gene resulted in the degeneration of hippocampal pyramidal neurons, cognitive deficits, and mood alterations. nih.gov This suggests that impaired DNA repair mechanisms may exacerbate the neurological consequences of folate deficiency. nih.gov Furthermore, folate deficiency in animal models has been associated with increased levels of homocysteine, which is known to have neurotoxic effects. nih.gov Conversely, supplementation with folic acid has shown protective effects in animal models of schizophrenia, where it was able to prevent cognitive impairments and reduce protein damage. nih.gov Studies in rodent models of Parkinson's disease have also suggested that folic acid, in combination with vitamin B12, may help counteract the neurodegenerative process.

Role in Maintaining Genomic Stability in Cellular Studies

Folate plays a fundamental role in maintaining genomic stability through its involvement in DNA synthesis and methylation. nih.gov In vitro studies using human cells have provided substantial evidence for the consequences of folate deficiency on the genome. Folate deficiency has been shown to cause an increase in DNA strand breakage, uracil misincorporation into DNA, and the formation of micronuclei, which are markers of chromosomal damage. nih.govnih.govnih.gov This is thought to occur because a lack of folate leads to an imbalance in the deoxynucleotide pool, specifically a decrease in thymidylate and an increase in deoxyuridylate, which results in the erroneous incorporation of uracil into DNA in place of thymine. berkeley.edu The subsequent attempt by cellular repair mechanisms to remove the uracil can lead to DNA strand breaks. nih.govberkeley.edu

Furthermore, folate deficiency can impair DNA repair processes. In vitro studies with normal human lymphocytes have shown that folate-deprived cells are less efficient at repairing oxidative DNA damage. nih.gov Similarly, in immortalized normal human colonocytes, folate deficiency was found to inhibit the repair of both oxidative and alkylation damage. nih.gov In vitro experiments have indicated that genomic instability in human cells is minimized when the folic acid concentration in the culture medium is above 227 nmol/L. nih.govresearchgate.net

Table 2: Effects of Folate Deficiency on Genomic Stability in Human Cells (In Vitro)

Cellular Model Parameter Measured Effect of Folate Deficiency
Human Lymphocytes DNA Strand Breakage Increased
Human Lymphocytes Uracil Misincorporation Increased
Human Lymphocytes Oxidative DNA Damage Repair Impaired
Human Colonocytes DNA Strand Breakage Increased
Human Colonocytes Uracil Misincorporation Increased
Human Colonocytes DNA Repair (Oxidative & Alkylation) Impaired
Human Cells Micronucleus Formation Increased

Molecular Basis of Differential Cellular Responses to Folinates

The differential cellular responses to various forms of folates, such as folic acid and this compound, are rooted in their distinct biochemical properties and metabolic pathways. droracle.ai Folic acid is a synthetic, oxidized form that requires a two-step reduction by the enzyme dihydrofolate reductase (DHFR) to become the metabolically active tetrahydrofolate. droracle.ainih.gov In contrast, this compound is a reduced form of folate (5-formyltetrahydrofolate) that can be directly converted to other active folate coenzymes without the need for DHFR. droracle.ai This biochemical difference is particularly relevant in the context of antifolate therapy, as it allows this compound to bypass the enzymatic block imposed by drugs like methotrexate. patsnap.com

Cellular uptake and metabolism also contribute to differential responses. Mammalian cells have three main systems for folate transport: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). nih.gov These transporters have different affinities and specificities for various folate forms. researchgate.net For example, the RFC is a major route of entry for reduced folates like this compound into many cell types. nih.gov Genetic polymorphisms in genes encoding folate-metabolizing enzymes, such as methylenetetrahydrofolate reductase (MTHFR), can also lead to individual variations in the response to folate supplementation, as these genetic differences can affect the efficiency of folate metabolism. droracle.ai

Structural Elucidation of Folinate-Enzyme Complexes

The precise biological function of this compound is intrinsically linked to its molecular interactions with various enzymes. Understanding these interactions at an atomic level is crucial for comprehending its metabolic roles and its function in biochemical pathways. High-resolution structural biology techniques, particularly X-ray crystallography, have been instrumental in revealing the three-dimensional architecture of this compound bound to its target enzymes. These studies provide a static yet detailed snapshot of the binding modes, conformational changes, and specific molecular contacts that govern enzyme-ligand recognition and catalysis.

The primary enzyme for which detailed structural information of a folinate complex exists is Dihydrofolate Reductase (DHFR). DHFR is a key enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. rcsb.org The crystal structure of this compound (also known as leucovorin) in a binary complex with Escherichia coli DHFR (ecDHFR) has been solved, offering significant insights into its binding. nih.govrcsb.org

The crystal structure of the ecDHFR-folinic acid complex was determined in two different space groups, P6(1) and P6(5), and refined to resolutions of 2.0 Å and 1.9 Å, respectively. nih.govrcsb.org These structures reveal that this compound binds within the enzyme's active site. The conformation of both the enzyme and the bound this compound is notably influenced by crystal packing forces. nih.gov For instance, in the P6(5) crystal structure, the Met-20 loop of the enzyme adopts a unique conformation, blocking the substrate binding pocket and protruding into the cofactor binding site. nih.gov This is in contrast to the P6(1) structure, where this loop is turned away from the pocket. nih.gov

Detailed analysis of the binding interactions shows that a water molecule plays a critical role in mediating the connection between the pteridine (B1203161) O4 of this compound and the Nε1 atom of Trp-22, forming a hydrogen bond bridge. rcsb.org This interaction is thought to contribute to the slow release of tetrahydrofolate products from the enzyme complex. rcsb.org The p-aminobenzoyl-L-glutamate moiety of this compound is also a key site of interaction within the enzyme's binding crevice. rcsb.org The binding of this compound induces a "closed" conformation in the enzyme's subdomains, a state that is crucial for the catalytic cycle. nih.govrcsb.org

Table 1: Crystallographic Data for this compound - E. coli Dihydrofolate Reductase Complexes
PDB IDEnzymeLigandResolution (Å)MethodKey Findings
1JOLE. coli Dihydrofolate ReductaseThis compound2.00X-Ray DiffractionComplex in P6(1) space group; enzyme subdomains are in a nearly closed conformation. wwpdb.org
1JOME. coli Dihydrofolate ReductaseThis compound1.90X-Ray DiffractionComplex in P6(5) space group; shows unique Met-20 loop conformation influenced by crystal packing. rcsb.org

Beyond its direct interaction with DHFR, this compound plays a critical structural role in the mechanism of action of certain chemotherapeutic agents. It serves as a precursor to 5,10-methylenetetrahydrofolate, which is the essential cofactor for the enzyme thymidylate synthase (TS). frontiersin.org In the context of cancer therapy with fluoropyrimidines like 5-fluorouracil, the active metabolite, fluorodeoxyuridylate (FdUMP), binds to TS. frontiersin.orgnih.gov The presence of 5,10-methylenetetrahydrofolate is crucial for forming a stable, covalent ternary complex between FdUMP and thymidylate synthase. frontiersin.org This structural stabilization of the enzyme-inhibitor complex leads to prolonged inhibition of TS, thereby enhancing the drug's efficacy. nih.gov

In addition to experimental methods, computational studies have been employed to explore the binding of this compound to other enzymes. For example, molecular docking and molecular dynamics simulations have been used to investigate the interaction between this compound and furin. nih.gov These computational models predict specific binding orientations and hydrogen bond interactions, suggesting that the H2 and H4 atoms of this compound form hydrogen bonds with the Glu271 residue of furin. nih.gov Such computational approaches provide valuable hypotheses about molecular recognition that can guide further experimental validation.

Table 2: Key Molecular Interactions in Folinate-Enzyme Complexes
EnzymeThis compound MoietyInteracting Enzyme Residue/MoleculeInteraction TypeReference
E. coli DHFRPteridine O4Trp-22 (via Water)Hydrogen Bond Bridge rcsb.org
E. coli DHFRp-aminobenzoyl-L-glutamateActive Site Cleft ResiduesMultiple Contacts rcsb.org
Furin (Computational Model)H2 and H4 atomsGlu271Hydrogen Bond nih.gov
Thymidylate Synthase (as 5,10-CH₂-THF)Cofactor RoleForms Ternary Complex with FdUMPCovalent Stabilization frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.